4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Brand Name: Vulcanchem
CAS No.: 200937-21-9
VCID: VC21543341
InChI: InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
SMILES: CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Molecular Formula: C11H23NO5
Molecular Weight: 249.3 g/mol

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

CAS No.: 200937-21-9

Cat. No.: VC21543341

Molecular Formula: C11H23NO5

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate - 200937-21-9

CAS No. 200937-21-9
Molecular Formula C11H23NO5
Molecular Weight 249.3 g/mol
IUPAC Name 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Standard InChI InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
Standard InChI Key URQQEIOTRWJXBA-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O

Chemical Identity and Structure

Nomenclature and Identifiers

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate exists in both racemic (DL) and enantiomerically pure (L) forms, with each having distinct chemical identifiers. The compound is more frequently utilized in its L-form for biological applications due to its compatibility with natural protein structures.

ParameterDL-FormL-Form
Common Namestert-butoxycarbonyl-DL-leucine monohydrateBoc-L-Leucine hydrate, N-(tert-Butoxycarbonyl)-L-leucine hydrate, Boc-Leu-OH hydrate
CAS Number200937-21-913139-15-6
Molecular FormulaC11H23NO5 or C11H21NO4·H2OC11H23NO5 or C11H21NO4·H2O
Molecular Weight249.3 g/mol231.29 g/mol (anhydrous)
IUPAC Name(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrateN-(tert-Butoxycarbonyl)-L-leucine hydrate

The compound features a carbamate protecting group (Boc) attached to the amino function of leucine, with the molecule maintaining its structure as a hydrate with one water molecule per molecule of the protected amino acid .

Physical and Chemical Properties

The physical properties of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate are crucial for its identification, purification, and application in various synthetic processes. The compound exhibits characteristic properties that distinguish it from other protected amino acids.

PropertyValue
Physical StateSolid
Melting Point84-87°C
Optical Rotation (L-form)[α]D = -25° ± 2° (c=2 in acetic acid)
SolubilitySoluble in organic solvents like ethyl acetate, dichloromethane; partially soluble in water
StabilityStable under normal laboratory conditions

The compound's optical activity is specific to the L-form, as indicated by the negative rotation value, which confirms its stereochemical configuration . This property is particularly important for its applications in stereoselective synthesis and peptide chemistry.

Synthesis and Preparation

Standard Synthetic Routes

The synthesis of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate typically involves the reaction of leucine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base. The reaction follows a nucleophilic addition-elimination mechanism, where the amino group of leucine attacks the carbonyl carbon of Boc2O.

The standard preparation method involves:

  • Dissolution of leucine in a mixture of water and an organic solvent (such as dioxane or tetrahydrofuran)

  • Addition of a base (sodium hydroxide or triethylamine) to deprotonate the amino group

  • Dropwise addition of tert-butoxycarbonyl anhydride at a controlled temperature (typically 0-5°C)

  • Gradual warming to room temperature with continued stirring for 12-24 hours

  • Acidification of the reaction mixture to pH 2-3

  • Extraction with ethyl acetate or dichloromethane

  • Purification by recrystallization

This synthetic procedure yields the protected amino acid, which crystallizes as a monohydrate under standard conditions.

Laboratory Protocol

In research settings, the synthesis often follows specific protocols to ensure high purity. A representative procedure from the literature involves:

"Boc-AA-OH (1 mmol), TBTU (1.1 mmol), HOBt.H2O and ethyl acetate (7 mL) were stirred for 10 min. Then, H-AA-OMe (1.2 mmol) and diisopropylethylamine (DIPEA) (3 mmol) were added and the mixture was stirred for 12 h. The progress of reaction was monitored by TLC (H2O/Methanol/ethyl acetate 1:2:10). The product was taken in ethyl acetate (60 mL). The aqueous phase was extracted with ethyl acetate and this operation was done repeatedly."

This methodology is particularly relevant when the Boc-protected leucine is being incorporated into larger peptide structures, demonstrating its utility as a building block in peptide synthesis.

Applications in Research and Industry

Peptide Synthesis

The primary application of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is in peptide synthesis, where it serves as a protected building block. The Boc group selectively protects the alpha-amino function of leucine, allowing for controlled reactions at the carboxylic acid terminus.

In peptide synthesis, this compound offers several advantages:

  • Orthogonal protection strategy compatibility

  • Stability under basic conditions but selective cleavage under acidic conditions

  • High coupling efficiency with minimal racemization

  • Compatibility with both solution-phase and solid-phase peptide synthesis

The compound is frequently employed in the synthesis of biologically active peptides, including enzyme inhibitors, hormone analogs, and antimicrobial peptides .

Pharmaceutical Research

In pharmaceutical research, 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate contributes significantly to drug development processes, particularly in:

  • Design and synthesis of peptidomimetic drugs

  • Development of prodrugs to enhance bioavailability

  • Creation of enzyme inhibitors, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes management

  • Formulation of controlled-release drug delivery systems

The compound's well-defined stereochemistry and reactivity make it valuable for creating compounds with precise three-dimensional structures required for specific biological activities.

Biotechnology Applications

Beyond its pharmaceutical applications, this compound finds utility in various biotechnology fields:

  • Facilitating the incorporation of leucine into recombinant proteins

  • Enhancing protein stability in industrial enzyme formulations

  • Supporting structural biology studies through the creation of labeled peptides

  • Enabling the study of protein-protein interactions with synthetic peptide probes

These applications highlight the compound's versatility beyond its primary role in peptide chemistry.

Research Findings

Inhibitory Activity Studies

Recent research has explored the incorporation of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate into novel peptide structures with potential biological activities. One significant finding involves the inhibitory activity of peptides containing this compound.

Compound% Inhibition
N-(Boc)-O-(Bz)-α-Ser-β-Leu–OCH345.22
N(Boc)-O-(Bz)-α-Tyr-α-Gly-β-Leu–OCH317.05
N-(Boc)-Gly-β-Leu–OCH318.51

These results demonstrate that dipeptides containing the protected leucine moiety exhibit variable inhibitory activities, with the serine-leucine combination showing the most promising effect . This research opens avenues for developing targeted enzyme inhibitors based on modified leucine-containing peptides.

Structure-Activity Relationships

Analytical Characterization

Spectroscopic Properties

The spectroscopic fingerprint of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate provides definitive identification in analytical contexts.

Key spectroscopic features include:

  • NMR Spectroscopy: 1H NMR shows characteristic signals for the Boc group (singlet at δ 1.41 ppm integrated for nine protons) and the amide proton (broad singlet at δ 6.85 ppm) .

  • 13C NMR: Exhibits distinctive peaks at approximately 170.59 ppm (carbonyl of carboxylic acid) and 155.84 ppm (carbonyl of carbamate), confirming the presence of both functional groups .

  • IR Spectroscopy: Shows characteristic absorption bands for N-H stretching (3300-3400 cm-1), C=O stretching of carbamate (1690-1710 cm-1), and C=O stretching of carboxylic acid (1700-1725 cm-1) .

These spectroscopic properties serve as valuable tools for quality control and structural verification.

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